Threo-ritalinol hydrochloride
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Overview
Description
Threo-ritalinol hydrochloride is a chemical compound that is closely related to methylphenidate, commonly known by the trade name Ritalin. Methylphenidate is a psychostimulant used to treat attention-deficit hyperactivity disorder (ADHD) and narcolepsy. This compound is a metabolite of methylphenidate and has similar pharmacological properties. It is of clinical relevance due to its role in the metabolism and action of methylphenidate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of threo-ritalinol hydrochloride typically involves the reduction of the pyridine moiety to piperidine, followed by several steps to achieve the desired compound. One method involves the resolution of dl-threo-ritalinic acid using a chiral carboxylic acid to obtain optically pure d-threo-ritalinic acid hydrochloride . This process can be further refined to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of chiral resolution techniques and optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques such as LC-MS/MS and NMR spectroscopy is crucial for monitoring the synthesis and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Threo-ritalinol hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to ritalinic acid.
Reduction: Formation of threo-ritalinol from ritalinic acid.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
Oxidation: Ritalinic acid.
Reduction: Threo-ritalinol.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Threo-ritalinol hydrochloride has several scientific research applications:
Chemistry: Used as an analytical reference standard for the quantitation of ritalinic acid and related compounds in various matrices
Biology: Studied for its role in the metabolism of methylphenidate and its effects on neurotransmitter systems
Industry: Used in the production of methylphenidate and related compounds
Mechanism of Action
Threo-ritalinol hydrochloride exerts its effects by blocking the reuptake of dopamine and noradrenaline into the presynaptic terminal. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic transmission. The compound primarily targets the dopamine transporter (DAT) and the noradrenaline transporter (NAT), leading to increased neurotransmitter availability and improved synaptic transmission .
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: The parent compound, widely used for ADHD treatment.
Ritalinic Acid: A major metabolite of methylphenidate.
Ethylphenidate: An ethyl ester analog of methylphenidate with similar pharmacological properties
Uniqueness
Threo-ritalinol hydrochloride is unique due to its specific role as a metabolite of methylphenidate and its distinct pharmacokinetic and pharmacodynamic properties. Unlike methylphenidate, which is a racemic mixture, this compound is an optically pure compound, providing more consistent and predictable effects .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(2R)-2-phenyl-2-[(2R)-piperidin-2-yl]ethanol |
InChI |
InChI=1S/C13H19NO/c15-10-12(11-6-2-1-3-7-11)13-8-4-5-9-14-13/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m1/s1 |
InChI Key |
IKNCLLOBJQVKNP-CHWSQXEVSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)[C@H](CO)C2=CC=CC=C2 |
Canonical SMILES |
C1CCNC(C1)C(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
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